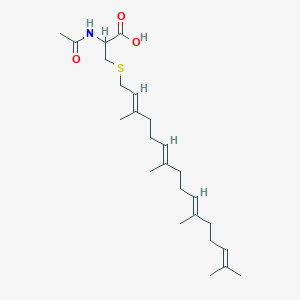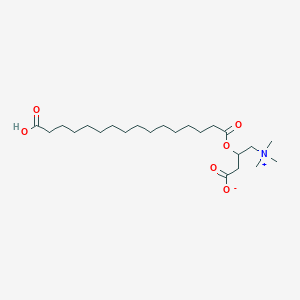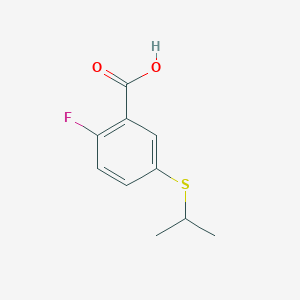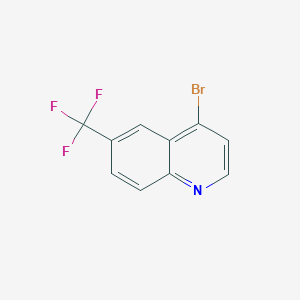
4-Bromo-6-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(trifluoromethyl)quinoline is a compound that has been the subject of various studies due to its potential applications in different fields, including liquid crystal technology and medicinal chemistry. The compound is characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 6-position on the quinoline ring system.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported through different methods. One approach involves the Sonogashira cross-coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with varying yields. This method utilizes 6-bromoquinolines and phenylacetylene as precursors in the presence of a palladium catalyst system . Another synthesis route for 4-bromo quinolines is through a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, which also allows for further functionalization at the C4 position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their properties and applications. For instance, the torsional angles between the quinoline and aryl moieties at the 2-position can affect the hysteresis observed during the crystallization process of liquid crystals . The crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, has been determined by X-ray diffraction, revealing a half-chair conformation of the six-membered ring and significant dihedral angles between the phenyl rings .
Chemical Reactions Analysis
4-Bromo-6-(trifluoromethyl)quinoline and its derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 4-bromo quinolines can participate in coupling reactions or nucleophilic reactions, leading to a diverse array of functionalized compounds . The presence of the bromo and trifluoromethyl groups on the quinoline ring makes these compounds versatile intermediates for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Compounds with a 4-(trifluoromethyl)quinoline core have been shown to possess liquid crystal properties, although these properties are highly dependent on the molecular length and the specific substituents present on the quinoline ring . Additionally, the introduction of different substituents can lead to variations in antimicrobial activity, as seen in the case of 2,3-bis(bromomethyl)quinoxaline derivatives .
Applications De Recherche Scientifique
Synthesis of 4-Bromo Quinolines
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of difficult-to-access 4-bromo quinolines. These are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .
- Methods of Application : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility . TMSBr not only acted as an acid-promoter to initiate the reaction, but also as a nucleophile .
- Results or Outcomes : The 4-bromo quinolines produced could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .
Fluorinated Quinolines
- Scientific Field : Medicinal Chemistry
- Application Summary : Fluorinated quinolines, such as 4-Bromo-6-(trifluoromethyl)quinoline, have been found to exhibit remarkable biological activity and have found applications in medicine .
- Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .
Drug Development
- Scientific Field : Pharmacology
- Application Summary : The trifluoromethyl group, which is present in 4-Bromo-6-(trifluoromethyl)quinoline, is found in many FDA-approved drugs . This group is known to enhance the biological activity of the compounds it is part of .
- Methods of Application : The trifluoromethyl group is incorporated into potential drug molecules through various synthetic methods .
- Results or Outcomes : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .
Safety Measures
- Scientific Field : Safety and Handling of Chemicals
- Application Summary : Information about 4-Bromo-6-(trifluoromethyl)quinoline is used in the creation of safety data sheets .
- Methods of Application : Safety data sheets provide information on the properties of the chemical, its hazards, instructions for handling, disposal and storage, and procedures for dealing with accidents .
- Results or Outcomes : These safety measures help ensure that 4-Bromo-6-(trifluoromethyl)quinoline is handled and used in a safe manner .
Fluorinated Quinolines
- Scientific Field : Organic Chemistry
- Application Summary : Fluorinated quinolines, such as 4-Bromo-6-(trifluoromethyl)quinoline, are synthesized using various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Methods of Application : The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .
- Results or Outcomes : The fluorinated quinolines synthesized have found application in medicine and exhibit a remarkable biological activity .
Laboratory Chemicals
- Scientific Field : Laboratory Research
- Application Summary : 4-Bromo-6-(trifluoromethyl)quinoline is used as a laboratory chemical .
- Methods of Application : It is used in various laboratory procedures, including synthesis and analysis .
- Results or Outcomes : The use of this compound in laboratory research contributes to the advancement of scientific knowledge .
Safety And Hazards
Orientations Futures
The future directions of “4-Bromo-6-(trifluoromethyl)quinoline” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propriétés
IUPAC Name |
4-bromo-6-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZIUQSTWFKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596501 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethyl)quinoline | |
CAS RN |
1070879-32-1 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

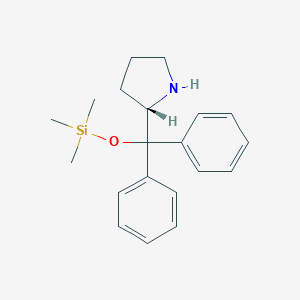
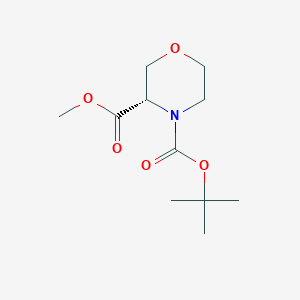


![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)


